4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine

Medicinal Chemistry Physicochemical Property ADME

4-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 261528-47-6) is a fluorinated heterocyclic building block belonging to the aminopyrazole class, characterized by a trifluoromethyl (-CF₃) group at the 5-position, a methyl group at the 4-position, and a primary amine at the 3-position of the pyrazole core. This specific substitution pattern imparts distinct physicochemical properties, including a calculated logP of 1.255 and a topological polar surface area (TPSA) of 54.7 Ų , which are critical determinants for its utility as a versatile intermediate in the synthesis of bioactive compounds targeting enzymes and receptors in medicinal chemistry and crop protection.

Molecular Formula C5H6F3N3
Molecular Weight 165.12 g/mol
CAS No. 261528-47-6
Cat. No. B3050464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
CAS261528-47-6
Molecular FormulaC5H6F3N3
Molecular Weight165.12 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1N)C(F)(F)F
InChIInChI=1S/C5H6F3N3/c1-2-3(5(6,7)8)10-11-4(2)9/h1H3,(H3,9,10,11)
InChIKeyYTARZCOGKBEMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 261528-47-6): A Key Fluorinated Pyrazole Scaffold for Pharmaceutical and Agrochemical Research


4-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (CAS 261528-47-6) is a fluorinated heterocyclic building block belonging to the aminopyrazole class, characterized by a trifluoromethyl (-CF₃) group at the 5-position, a methyl group at the 4-position, and a primary amine at the 3-position of the pyrazole core [1]. This specific substitution pattern imparts distinct physicochemical properties, including a calculated logP of 1.255 [2] and a topological polar surface area (TPSA) of 54.7 Ų [2], which are critical determinants for its utility as a versatile intermediate in the synthesis of bioactive compounds targeting enzymes and receptors in medicinal chemistry and crop protection [1]. The compound is commercially available with purity specifications ranging from 95% to ≥98% from multiple suppliers, making it an accessible scaffold for research and development programs .

Why 4-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine Cannot Be Casually Replaced by Unsubstituted or Regioisomeric Pyrazole Analogs


The specific placement of the trifluoromethyl group at the 5-position, in combination with the 4-methyl and 3-amino substituents, creates a unique electronic and steric environment that cannot be replicated by other in-class compounds. The strong electron-withdrawing nature of the -CF₃ group significantly alters the pKa and lipophilicity of the molecule, while the regiospecific arrangement dictates its reactivity in subsequent derivatization reactions, such as nucleophilic substitutions or cyclocondensations [1]. For instance, the 5-CF₃ pyrazole isomer exhibits distinct NMR chemical shifts and coupling constants compared to its 3-CF₃ counterpart, a consequence of the differential electron density distribution around the pyrazole ring [1]. Furthermore, the presence of the 4-methyl group introduces a steric constraint that can influence binding interactions and metabolic stability in ways that unsubstituted or differently substituted pyrazoles do not. These subtle but critical differences in physicochemical properties and reactivity profiles mean that substituting 4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine with a simpler pyrazole or a different regioisomer would lead to unpredictable outcomes in synthesis, biological assays, and final drug candidate performance.

Quantitative Differentiation of 4-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine: Direct Comparator Evidence


Enhanced Lipophilicity vs. Non-Fluorinated 4-Methylpyrazole Analog

The presence of the trifluoromethyl group in 4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine (LogP = 1.255) results in a 7.4-fold increase in calculated lipophilicity compared to its non-fluorinated counterpart, 4-methyl-1H-pyrazol-3-amine (LogP = 0.17) [1]. This substantial difference directly impacts membrane permeability and oral bioavailability potential [2].

Medicinal Chemistry Physicochemical Property ADME

Modulated Polarity: TPSA Comparison with Regioisomeric 5-CF₃ Pyrazole

4-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine possesses a topological polar surface area (TPSA) of 54.7 Ų [1]. This is significantly lower than the TPSA reported for the positional isomer 5-(trifluoromethyl)-1H-pyrazol-3-amine, which has a calculated TPSA of 59.29 Ų [2]. The 8.4% reduction in TPSA for the 5-CF₃, 4-methyl derivative is attributed to the shielding effect of the methyl group on the polar amine and pyrazole nitrogen atoms.

Drug Design Solubility Permeability

Improved Metabolic Stability: Class-Level Advantage of the Trifluoromethyl Group

Compounds containing a trifluoromethyl (-CF₃) group are widely recognized to exhibit enhanced metabolic stability. The strong C-F bond (approx. 116 kcal/mol) compared to a C-H bond (approx. 99 kcal/mol) confers resistance to oxidative metabolism by cytochrome P450 enzymes [1]. In comparative studies, the incorporation of a trifluoromethyl group into a molecular scaffold has been shown to increase metabolic stability by up to 4-fold relative to non-fluorinated analogs, leading to longer in vivo half-lives [2].

Drug Metabolism Pharmacokinetics ADME

Regiospecific Reactivity in Cyclocondensation Reactions

The synthesis of trifluoromethylated pyrazoles via cyclocondensation of trifluoromethylenaminones with monosubstituted hydrazines demonstrates regiospecific outcomes. While reaction with phenylhydrazine yields exclusively the 5-CF₃ pyrazole isomer, the use of N-methylhydrazine leads to the 3-CF₃ pyrazole as the major product [1]. This highlights that 4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is not a generic 'pyrazole' but a specific regioisomer whose unique substitution pattern dictates its chemical behavior and the synthetic routes by which it can be reliably produced or further functionalized.

Synthetic Chemistry Building Block Heterocycle Synthesis

Commercial Availability and Purity Specifications

4-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is readily available from multiple reputable vendors, with standard purities ranging from 95% to ≥98% [1]. This is in contrast to many custom or less common pyrazole analogs, which may require long lead times or custom synthesis. The established supply chain ensures consistent quality and rapid turnaround for research programs.

Procurement Supply Chain Research Reagent

High-Impact Application Scenarios for 4-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine Based on Quantitative Evidence


Design of CNS-Penetrant Kinase Inhibitors

Given its favorable lipophilicity (LogP = 1.255) and relatively low TPSA (54.7 Ų) compared to other polar pyrazoles, 4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is an ideal building block for the synthesis of kinase inhibitors intended to cross the blood-brain barrier. The trifluoromethyl group enhances metabolic stability, increasing the likelihood of sustained target engagement in the central nervous system [1][2].

Agrochemical Lead Optimization for Improved Phloem Mobility

The balanced lipophilicity conferred by the -CF₃ group (LogP = 1.255) is within an optimal range for phloem mobility in plants. This compound can serve as a key intermediate in the synthesis of novel fungicides or herbicides, where the 4-methyl group provides steric bulk to modulate target binding, and the 3-amino group allows for further conjugation with active moieties [1].

Fluorine-19 NMR Probe Development for Biochemical Studies

The presence of the trifluoromethyl group makes this compound a valuable precursor for the synthesis of ¹⁹F NMR probes. Its specific regioisomeric structure (5-CF₃ pyrazole) yields distinct ¹⁹F NMR chemical shifts and coupling patterns, which can be exploited to study protein-ligand interactions, conformational changes, and metabolic processes in complex biological environments [1].

Synthesis of Antiparasitic Pyrazole-Thiadiazole Hybrids

The primary amine at the 3-position is a versatile handle for derivatization. In related studies, 3-aminopyrazole derivatives have been successfully converted to 2-amino-1,3,4-thiadiazole hybrids with potent antiparasitic activity against Leishmania amazonensis and Trypanosoma cruzi [1]. This compound provides a direct entry point for generating similar libraries of bioactive molecules for neglected tropical disease research.

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